![molecular formula C18H22ClN5OS B2987997 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-40-9](/img/structure/B2987997.png)
5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a novel compound with a similar structure was obtained in good yield via a three-step protocol . Another synthesis procedure involved the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine in a 1 L reaction flask. The mixture was heated to 60-70 °C, stirred for 2 h, cooled to room temperature, and then potassium carbonate was added and stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another reaction involved the use of 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride trihydrate has a linear formula of C23H39ClN6O7S .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds derived from 1,2,4-triazole, such as triazolothiadiazoles and triazolotetrazoles, have been synthesized and evaluated for their antimicrobial activities. These studies have discovered compounds with good to moderate activities against test microorganisms, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Vibrational Spectroscopic Studies and Quantum Mechanical Analysis
Compounds with structures incorporating chlorophenyl and ethyl groups have been studied using vibrational spectroscopy (FT-IR, FT-Raman) and quantum mechanical analysis. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such compounds, which are valuable for understanding their chemical behavior and potential biological activities (Kuruvilla et al., 2018).
Computer-Aided Analysis of Ligands for Serotonin Receptors
Research on substituted 1,3,5-triazines, which are structurally related to the query compound, has explored their affinity for serotonin receptors. These studies involve the design of new linkers and the evaluation of their effects on receptor affinity, providing a basis for the development of new therapeutic agents targeting the serotonin system (Łażewska et al., 2019).
Anticonvulsant Activities
Research into the anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines demonstrates the therapeutic potential of triazole and diazepine derivatives in treating epilepsy and related disorders. These compounds have shown effectiveness in models of absence (petit mal) epilepsy, indicating their value in developing new anticonvulsant drugs (Fiakpui et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-22-7-9-23(10-8-22)15(13-5-4-6-14(19)11-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-6,11,15,25H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWTSWYDFAHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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